4-Methylcyclohexanone
Overview
Description
4-Methylcyclohexanone, also known as Tetrahydro-p-cresol, is an organic compound . It has a molecular weight of 112.17 and its molecular formula is CH3C6H9(=O) . It is used in the synthesis of the pinguisane-type sesquiterpenoid acutifolone A, in racemic form .
Synthesis Analysis
4-Methylcyclohexanone can be synthesized from 4-methylcyclohexanol . In one method, 11.4g of 4-methylcyclohexanol was added to a 500mL autoclave, dissolved in 200mL of perfluorodecalin, then 0.16g of catalyst TEMPO, 1mL of hydrochloric acid (20wt% solution), 0.07g Sodium nitrate, then maintained 1MPa oxygen continued to feed, and stirred at 45 °C for 0.5 hours .Molecular Structure Analysis
The molecular structure of 4-Methylcyclohexanone can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Atmospheric reactions of methylcyclohexanes with Cl atoms and OH radicals have been studied . The primary atmospheric fate of organic compounds in the gas phase is the reaction with hydroxyl radicals (OH). The oxidation by Cl atoms has gained importance in the study of atmospheric reactions because they may exert some influence in the boundary layer, particularly in marine and coastal environments, and in the Arctic troposphere .Physical And Chemical Properties Analysis
4-Methylcyclohexanone is a liquid at room temperature . It has a refractive index of n20/D 1.4443 (lit.) . Its boiling point is 169-171 °C (lit.) and its density is 0.914 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Synthesis
4-Methylcyclohexanone: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its ketone functionality, which allows for reactions such as nucleophilic addition or the formation of enolates. An example includes the synthesis of pinguisane-type sesquiterpenoids , like acutifolone A .
Safety and Hazards
4-Methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .
Mechanism of Action
Target of Action
4-Methylcyclohexanone is a chemical compound with the formula C7H12O . .
Biochemical Pathways
One known biochemical pathway involving 4-Methylcyclohexanone is the chemo-enzymatic Baeyer–Villiger oxidation . In this process, 4-Methylcyclohexanone is converted to ®-4-methylcaprolactone in the presence of (±)-4-methyloctanoic acid, Candida Antarctica lipase B, and 30% aq. H2O2
properties
IUPAC Name |
4-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVHNLRUAMRIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5060435 | |
Record name | Cyclohexanone, 4-methyl- | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour | |
Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
169.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 4-Methylcyclohexanone | |
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Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 4-Methylcyclohexanone | |
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Density |
0.924-0.934 | |
Record name | 4-Methylcyclohexanone | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 4-Methylcyclohexanone | |
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CAS RN |
589-92-4, 1331-22-2 | |
Record name | 4-Methylcyclohexanone | |
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Record name | 4-Methylcyclohexanone | |
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Record name | Cyclohexanone, methyl- | |
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Record name | 4-METHYLCYCLOHEXANONE | |
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Record name | Cyclohexanone, methyl- | |
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Record name | Cyclohexanone, 4-methyl- | |
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Record name | 4-methylcyclohexanone | |
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Record name | Methylcyclohexanone | |
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Record name | 4-METHYLCYCLOHEXANONE | |
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Record name | 4-Methylcyclohexanone | |
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Melting Point |
-40.6 °C | |
Record name | 4-Methylcyclohexanone | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Methylcyclohexanone?
A1: The molecular formula of 4-Methylcyclohexanone is C7H12O, and its molecular weight is 112.17 g/mol.
Q2: What spectroscopic data is available to characterize 4-Methylcyclohexanone?
A2: 4-Methylcyclohexanone can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and GC-MS. [, , , ]
Q3: Can 4-Methylcyclohexanone be used as a starting material in organic synthesis?
A3: Yes, 4-Methylcyclohexanone is a versatile building block for the synthesis of various compounds, including (±)-Mintlactone and 4-Methyloctanoic acid. [, ]
Q4: How does 4-Methylcyclohexanone behave in Baeyer-Villiger oxidation reactions?
A4: 4-Methylcyclohexanone can undergo Baeyer-Villiger oxidation to form the corresponding lactone. This reaction can be catalyzed by enzymes like cyclohexanone monooxygenase (CHMO) and cyclopentanone monooxygenase (CPMO). [, ]
Q5: What factors influence the enantioselectivity of the Baeyer-Villiger oxidation of 4-Methylcyclohexanone?
A5: Computational studies suggest that the enantioselectivity of the CHMO-catalyzed oxidation of 4-Methylcyclohexanone is determined by the conformational preferences of the Criegee intermediate and the subsequent transition state during the migration step. []
Q6: Can 4-Methylcyclohexanone be used as a solvent in extraction processes?
A6: While alkylated cyclohexanones, including 4-Methylcyclohexanone, do not extract Am(III) or Eu(III) significantly on their own, they can be used as diluents in combination with ligands like CyMe4-BTBP for selective extraction of Am(III) from nitric acid solutions. []
Q7: How does the position of alkyl substitution on cyclohexanone affect its performance as a diluent in extraction processes?
A7: The position of alkyl substitution on cyclohexanone, as seen with 4-Methylcyclohexanone and its isomers, significantly impacts extraction kinetics and selectivity. For example, 3-methylcyclohexanone exhibits faster kinetics compared to other monomethylated cyclohexanone derivatives. []
Q8: Have computational methods been used to study 4-Methylcyclohexanone?
A8: Yes, computational studies have been performed to investigate the dipole moment of 4-Methylcyclohexanone and to understand the conformational preferences of this molecule. [, ]
Q9: How have molecular modeling techniques been applied to understanding the reactivity of 4-Methylcyclohexanone?
A9: Molecular mechanics calculations and orbital analysis have been used to predict the stereoselectivity of hydride reduction reactions involving 4-Methylcyclohexanone. This approach helps rationalize the observed cis/trans ratios of alcohol products obtained from the reduction of this compound. []
Q10: How does the introduction of functional groups affect the acaricidal activity of 4-Methylcyclohexanone derivatives?
A10: Introducing specific functional groups, such as an isopropyl group, to the cyclohexanone skeleton, as seen in 2-isopropyl-5-methylcyclohexanone, can enhance the acaricidal potency compared to 4-Methylcyclohexanone. []
Q11: Can 4-Methylcyclohexanone be used in the development of photosensitive materials?
A11: Derivatives of 4-Methylcyclohexanone, like 2,6-bis(azidobenzylidene)-4-methylcyclohexanone (BA), have been successfully employed as photocrosslinkers in the development of negative working photosensitive polymers. []
Q12: What are the advantages of incorporating 4-Methylcyclohexanone derivatives into photosensitive materials?
A12: Polymers containing 4-Methylcyclohexanone derivatives, such as BA, offer desirable properties like high sensitivity to UV light, good resolution, high thermal stability, and a low dielectric constant, making them suitable for applications in LSI production. []
Q13: What analytical techniques are commonly employed to study the reactions and properties of 4-Methylcyclohexanone?
A13: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze the products of reactions involving 4-Methylcyclohexanone, allowing for the identification and quantification of different isomers and derivatives. [, , ]
Q14: What is the environmental fate of Methyl Saturated Alcohols (MSAs), including those derived from 4-Methylcyclohexanone?
A14: Research indicates that MSAs, such as 4-methylcyclohexanol (a reduction product of 4-Methylcyclohexanone), can react with atmospheric oxidants like Cl, OH, and NO3. These reactions lead to the formation of various products, including 4-Methylcyclohexanone itself, and contribute to atmospheric processes like ozone and nitrate compound formation. []
Q15: What are the implications of using MSAs, including those related to 4-Methylcyclohexanone, as biofuel additives?
A15: Due to their potential to generate ozone and contribute to atmospheric pollution, the use of large saturated alcohols like those structurally related to 4-Methylcyclohexanone as biofuel additives should be approached with caution. []
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